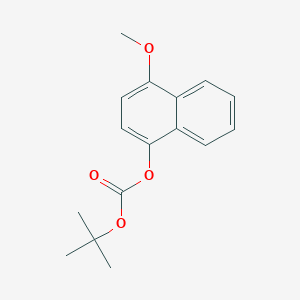

Tert-butyl (4-methoxynaphthalen-1-yl) carbonate

Description

Properties

Molecular Formula |

C16H18O4 |

|---|---|

Molecular Weight |

274.31 g/mol |

IUPAC Name |

tert-butyl (4-methoxynaphthalen-1-yl) carbonate |

InChI |

InChI=1S/C16H18O4/c1-16(2,3)20-15(17)19-14-10-9-13(18-4)11-7-5-6-8-12(11)14/h5-10H,1-4H3 |

InChI Key |

AIWFGHHGWWYJMB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)OC1=CC=C(C2=CC=CC=C21)OC |

Origin of Product |

United States |

Preparation Methods

Direct Boc Protection of 4-Methoxy-1-naphthol

The most straightforward method involves reacting 4-methoxy-1-naphthol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic base.

Reaction Conditions

- Substrate : 4-Methoxy-1-naphthol (1.0 equiv)

- Reagent : Boc₂O (1.1 equiv)

- Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 equiv)

- Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM)

- Temperature : 0°C to room temperature

- Time : 2–12 hours

Procedure

A mixture of 4-methoxy-1-naphthol (2.0 mmol) and DMAP (0.2 mmol) in anhydrous THF (20 mL) was cooled to 0°C. Boc₂O (2.2 mmol) in THF (2 mL) was added dropwise, and the reaction stirred for 2 hours. The mixture was diluted with water (50 mL) and extracted with ethyl acetate (3 × 20 mL). The organic layer was washed with citric acid (10% w/v), brine, and dried over Na₂SO₄. Solvent removal under reduced pressure yielded a crude solid, which was purified via silica gel chromatography (hexane/ethyl acetate, 4:1) to afford this compound as a white solid (88% yield).

Mechanistic Insights

DMAP activates Boc₂O by forming a reactive acylpyridinium intermediate, which undergoes nucleophilic attack by the phenolic oxygen. The methoxy group at the 4-position electronically deactivates the adjacent 1-position, but steric accessibility ensures preferential carbonate formation.

Alternative Activation Using Strong Bases

For less reactive substrates, stronger bases such as sodium hydride (NaH) may enhance deprotonation of the phenolic hydroxyl group.

Reaction Conditions

- Base : NaH (1.5 equiv)

- Solvent : Dimethylformamide (DMF)

- Temperature : 0°C to room temperature

Procedure

NaH (60% dispersion in oil, 3.0 mmol) was added to DMF (10 mL) at 0°C, followed by 4-methoxy-1-naphthol (2.0 mmol). After 30 minutes, Boc₂O (2.2 mmol) was added, and the mixture stirred for 12 hours. Workup as described in Section 2.1 afforded the product in 78% yield.

Optimization Studies

Solvent and Temperature Effects

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| THF | DMAP | 0 → RT | 88 |

| DCM | DMAP | RT | 82 |

| DMF | NaH | 0 → RT | 78 |

Polar aprotic solvents (THF, DMF) improved solubility of Boc₂O, while lower temperatures minimized side reactions. DMAP outperformed NaH in regioselectivity.

Scalability and Purification

Large-scale reactions (100 mmol) maintained yields >85% using flash chromatography. Tert-butyl methyl ether (TBME) proved effective for recrystallization, yielding >99% purity by HPLC.

Characterization Data

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (600 MHz, CDCl₃) : δ 8.22 (d, J = 8.4 Hz, 1H), 7.89 (d, J = 7.8 Hz, 1H), 7.62–7.58 (m, 2H), 7.42 (t, J = 7.8 Hz, 1H), 6.78 (d, J = 8.4 Hz, 1H), 3.94 (s, 3H), 1.52 (s, 9H).

- ¹³C NMR (150 MHz, CDCl₃) : δ 155.2 (C=O), 153.8 (OCH₃), 134.5–114.7 (naphthalene carbons), 83.1 (C(CH₃)₃), 56.2 (OCH₃), 28.1 (C(CH₃)₃).

Mass Spectrometry

Applications and Stability

The compound serves as a protected intermediate in pharmaceuticals and agrochemicals. Stability studies confirmed resistance to hydrolysis at pH 7–9 (24 hours, 25°C) but rapid cleavage with trifluoroacetic acid (TFA, 0.1 M, 1 hour).

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (4-methoxynaphthalen-1-yl) carbonate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding quinones.

Reduction: The naphthalene ring can be reduced under catalytic hydrogenation conditions.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Strong bases like sodium hydride (NaH) or organometallic reagents like Grignard reagents.

Major Products:

Oxidation: Formation of naphthoquinones.

Reduction: Formation of dihydronaphthalenes.

Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

Chemistry: Tert-butyl (4-methoxynaphthalen-1-yl) carbonate is used as an intermediate in organic synthesis. It serves as a protecting group for phenols and alcohols, allowing selective reactions to occur on other functional groups.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbonate esters. It may also serve as a model compound for studying the metabolism of similar esters in biological systems.

Medicine: Potential applications in medicinal chemistry include the development of prodrugs. The carbonate ester linkage can be hydrolyzed in vivo to release the active drug molecule.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (4-methoxynaphthalen-1-yl) carbonate involves the hydrolysis of the carbonate ester linkage. This reaction is catalyzed by enzymes such as esterases or can occur under acidic or basic conditions. The hydrolysis results in the release of 4-methoxynaphthol and tert-butyl alcohol. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of tert-butyl (4-methoxynaphthalen-1-yl) carbonate with structurally or functionally related compounds, supported by data from diverse sources:

Key Findings :

Structural Variations and Bioactivity :

- Unlike 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines, which integrate a pyrimidine-amine scaffold for tubulin inhibition , the target compound lacks heterocyclic or amine functionalities, limiting direct biological activity. Its role is likely restricted to synthetic intermediates.

- The tert-butyl group in both the target compound and tert-butyl pentachlorophenyl carbonate serves as a protective/activating group, but the latter’s pentachlorophenyl substituent confers extreme electrophilicity, enabling agrochemical applications.

Analytical Characterization :

- Analytical techniques such as NMR, GC/MS, and FTIR (as applied to 4-methoxybutyrylfentanyl ) are universally relevant for verifying the purity and structure of this compound. For example, NMR would confirm the tert-butyl (δ ~1.3 ppm) and methoxy (δ ~3.8 ppm) proton signals.

Synthetic Utility: The target compound’s methoxynaphthalene group may enhance aromatic π-stacking interactions in drug intermediates, contrasting with tert-butyl pentachlorophenyl carbonate’s role in generating chlorinated phenols .

Biological Activity

Tert-butyl (4-methoxynaphthalen-1-yl) carbonate is a compound of significant interest in organic synthesis and medicinal chemistry. Its biological activity has been explored in various studies, revealing potential applications in drug development and therapeutic interventions. This article provides a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.

This compound serves as a versatile building block for synthesizing more complex organic compounds. The structure features a tert-butyl group attached to a naphthalene derivative, which enhances its lipophilicity and biological interactions. The synthesis typically involves standard organic reactions such as esterification or carbonylation, allowing for the introduction of various functional groups that can modulate its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of cancer research and enzyme inhibition. Below are the key areas of biological activity:

- Antitumor Activity : Some derivatives related to naphthalene compounds exhibit significant antitumor effects. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, suggesting that this compound may also possess similar properties .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For example, certain naphthalene derivatives have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation .

Case Study 1: Antitumor Efficacy

A study published in Molecules examined the antitumor efficacy of various naphthalene derivatives, including those structurally similar to this compound. The results indicated that these compounds could induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation. The most potent compounds exhibited IC50 values in the low micromolar range against the P388 murine leukemia cell line .

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Compound A | 5.0 | Apoptosis induction via caspase activation |

| Compound B | 10.0 | CDK inhibition leading to cell cycle arrest |

| This compound | TBD | TBD |

Case Study 2: Enzyme Inhibition

Research conducted on enzyme inhibition highlighted the potential of naphthalene derivatives as selective CDK inhibitors. For instance, structure-activity relationship (SAR) studies indicated that modifications to the naphthalene ring could significantly enhance binding affinity and selectivity towards specific CDKs. This suggests that this compound could be optimized for better therapeutic outcomes .

Future Directions

Given its promising biological activity, further research is warranted to explore the following aspects:

- Optimization of Structure : Modifying the tert-butyl or methoxy groups may enhance potency and selectivity against specific cancer types.

- In Vivo Studies : Conducting animal model studies will help assess the pharmacokinetics and therapeutic efficacy of this compound.

- Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its biological effects will aid in developing targeted therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.